molecular formula C18H21NO10 B12340389 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside CAS No. 24332-99-8

4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside

Cat. No.: B12340389
CAS No.: 24332-99-8
M. Wt: 411.4 g/mol
InChI Key: JQVBTXUZEDHPID-LXNKJQKCSA-N
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Preparation Methods

The synthesis of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves the acetylation of 4-nitrophenyl Beta-L-fucopyranoside. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the fucopyranoside ring.

Chemical Reactions Analysis

4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves its interaction with specific enzymes. For example, as a substrate for alpha-L-fucosidase, the compound undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at a specific wavelength.

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside include:

This compound is unique due to its specific acetylation pattern, which makes it a valuable tool in enzymatic studies and synthetic chemistry.

Properties

CAS No.

24332-99-8

Molecular Formula

C18H21NO10

Molecular Weight

411.4 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate

InChI

InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18+/m0/s1

InChI Key

JQVBTXUZEDHPID-LXNKJQKCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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